molecular formula C12H9NO4S B1209036 1-Nitro-2-(phenylsulfonyl)benzene CAS No. 31515-43-2

1-Nitro-2-(phenylsulfonyl)benzene

Cat. No.: B1209036
CAS No.: 31515-43-2
M. Wt: 263.27 g/mol
InChI Key: GKNMUCPEXSCGKC-UHFFFAOYSA-N
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Description

1-Nitro-2-(phenylsulfonyl)benzene is an organic compound with the chemical formula C12H9NO4S. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol and xylene but almost insoluble in water .

Biochemical Analysis

Biochemical Properties

1-Nitro-2-(phenylsulfonyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, this compound can form covalent bonds with thiol groups in proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) levels. In normal cells, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it inhibits the activity of certain kinases by binding to their ATP-binding sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity. These molecular interactions are crucial for understanding the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can be toxic, leading to liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, affecting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localizations are essential for understanding the compound’s biochemical effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(phenylsulfonyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-phenylsulfonylbenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-Nitro-2-(phenylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide in the presence of acetic acid. This reaction typically leads to the formation of sulfone derivatives .

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid. This reaction converts the nitro group to an amino group, resulting in the formation of 2-(phenylsulfonyl)aniline .

Substitution: The compound can undergo nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced by a nucleophile such as dimethylamine under appropriate conditions .

Major Products:

  • Oxidation: Sulfone derivatives
  • Reduction: 2-(phenylsulfonyl)aniline
  • Substitution: Various substituted derivatives depending on the nucleophile used

Properties

IUPAC Name

1-(benzenesulfonyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNMUCPEXSCGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932234
Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31515-43-2, 144113-81-5
Record name 2-Nitrophenyl phenyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31515-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Nitrophenylphenylsulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31515-43-2
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Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Record name 1-nitro-2-(phenylsulphonyl)benzene
Source European Chemicals Agency (ECHA)
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Record name 1-Nitro-2-(phenylsulfonyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: NPPS acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) specific to HIV-1. [] It directly inhibits the activity of the HIV-1 reverse transcriptase enzyme, a crucial enzyme for viral replication. NPPS does not affect HIV-2 reverse transcriptase. []

ANone: Yes, research has explored modifications of the NPPS structure. For example, aryl 1-pyrryl sulfones, derivatives of NPPS, have been synthesized and tested for anti-HIV activity. [] Among them, 2-Nitrophenyl-2-ethoxycarbonyl-1-pyrryl sulfone showed promising activity, highlighting the potential for structural optimization of this class of compounds. []

ANone: Research indicates that NPPS requires continuous presence for optimal activity, suggesting reversible inhibition of reverse transcriptase. [] Additionally, it is ineffective against established HIV-1 infections and various HIV-2 strains. [] These limitations highlight potential challenges in developing NPPS as a standalone therapeutic agent.

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